molecular formula C13H8FN3OS B11491820 4-fluoro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide

4-fluoro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide

Cat. No.: B11491820
M. Wt: 273.29 g/mol
InChI Key: CTSXITKBCHRYEY-UHFFFAOYSA-N
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Description

4-fluoro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is a heterocyclic compound that features a unique fusion of a thiadiazole ring with a pyridine ring, along with a fluorinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiadiazole ring. This can be achieved through the reaction of hydrazine derivatives with carbon disulfide under basic conditions.

    Pyridine Ring Fusion: The thiadiazole ring is then fused with a pyridine ring through a condensation reaction, often involving the use of phosphorus oxychloride (POCl₃) as a dehydrating agent.

    Final Coupling: The final step involves coupling the fluorinated benzamide with the thiadiazole-pyridine intermediate under conditions that promote the formation of the desired imine linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-fluoro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent, due to its ability to inhibit specific enzymes that are overexpressed in cancer cells.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]acetamide: Similar structure but with an acetamide moiety instead of benzamide.

    4-chloro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The uniqueness of 4-fluoro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide lies in its specific combination of a fluorinated benzamide moiety with a thiadiazole-pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H8FN3OS

Molecular Weight

273.29 g/mol

IUPAC Name

4-fluoro-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide

InChI

InChI=1S/C13H8FN3OS/c14-10-6-4-9(5-7-10)12(18)16-13-15-11-3-1-2-8-17(11)19-13/h1-8H

InChI Key

CTSXITKBCHRYEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NC(=O)C3=CC=C(C=C3)F)SN2C=C1

Origin of Product

United States

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